molecular formula C11H19F3O2 B12857122 2-Butyl-2-trifluoromethyl-hexanoic acid

2-Butyl-2-trifluoromethyl-hexanoic acid

Cat. No.: B12857122
M. Wt: 240.26 g/mol
InChI Key: FVWOIZXIHQTMQJ-UHFFFAOYSA-N
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Description

2-Butyl-2-trifluoromethyl-hexanoic acid is a fluorinated carboxylic acid with the molecular formula C11H19F3O2 and a molecular weight of 240.26 g/mol . This compound is known for its unique chemical properties due to the presence of both butyl and trifluoromethyl groups attached to the hexanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-butyl-hexanoic acid with a trifluoromethylating agent under controlled conditions

Industrial Production Methods

Industrial production of 2-Butyl-2-trifluoromethyl-hexanoic acid may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-2-trifluoromethyl-hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylate salts.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with nucleophiles.

Scientific Research Applications

2-Butyl-2-trifluoromethyl-hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems due to the presence of the trifluoromethyl group.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Butyl-2-trifluoromethyl-hexanoic acid involves its interaction with molecular targets through its carboxylic acid and trifluoromethyl groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can affect various molecular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Butyl-hexanoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.

    2-Trifluoromethyl-hexanoic acid: Lacks the butyl group, leading to variations in reactivity and applications.

Uniqueness

2-Butyl-2-trifluoromethyl-hexanoic acid is unique due to the presence of both butyl and trifluoromethyl groups, which confer distinct chemical and physical properties. This combination makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H19F3O2

Molecular Weight

240.26 g/mol

IUPAC Name

2-butyl-2-(trifluoromethyl)hexanoic acid

InChI

InChI=1S/C11H19F3O2/c1-3-5-7-10(9(15)16,8-6-4-2)11(12,13)14/h3-8H2,1-2H3,(H,15,16)

InChI Key

FVWOIZXIHQTMQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)(C(=O)O)C(F)(F)F

Origin of Product

United States

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